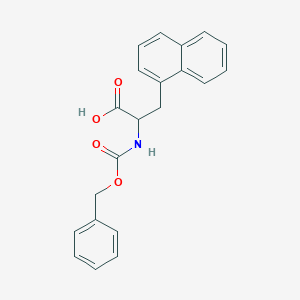

Z-3-(1-naphthyl)-L-alanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQEAGTPQSPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Expanding Role of Non Canonical Amino Acids in Modern Chemical Biology

The 20 canonical amino acids form the fundamental basis of proteins, orchestrating a vast array of cellular functions. nih.gov However, the exploration of non-canonical amino acids (ncAAs), which are not naturally found in the polypeptide chains of proteins, is revolutionizing our understanding of biology and creating new avenues for drug discovery. thedailyscientist.org These "unnatural" amino acids can be derivatives of canonical amino acids or possess entirely distinct structures, and they can be chemically synthesized or found in some organisms like plants and bacteria. thedailyscientist.org

The incorporation of ncAAs into proteins and peptides offers a powerful strategy to enhance their chemical diversity and functional capabilities. thedailyscientist.org This can lead to improved properties such as increased stability against enzymatic breakdown, which is a significant hurdle in the development of peptide-based therapeutics. thedailyscientist.org By introducing ncAAs, researchers can fine-tune the structure and function of proteins, leading to novel therapeutic agents with enhanced efficacy and better delivery mechanisms within the body. thedailyscientist.org The process of integrating ncAAs into proteins often involves sophisticated techniques like genetic code expansion, which utilizes engineered tRNA molecules and ribosomes to insert the ncAA at specific sites during protein synthesis. thedailyscientist.org

Z 3 1 Naphthyl L Alanine: a Strategic Chiral Building Block

Z-3-(1-naphthyl)-L-alanine stands out as a particularly valuable non-canonical amino acid due to its distinct structural characteristics. The presence of a bulky and hydrophobic naphthyl group attached to the L-alanine backbone imparts unique properties that are highly sought after in various research and development applications. chemimpex.com

This compound serves as a crucial chiral building block in stereoselective organic synthesis. sigmaaldrich.com Chiral building blocks are essential for creating enantiomerically pure compounds, a critical requirement in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. The defined stereochemistry of this compound allows for the precise construction of complex molecules with specific three-dimensional arrangements. sigmaaldrich.commagtech.com.cn Its applications are diverse, ranging from the synthesis of peptide-based drugs to the development of novel materials. chemimpex.com In peptide synthesis, the incorporation of this amino acid can enhance the stability and bioactivity of the resulting peptides. chemimpex.comchemimpex.com

Evolving Research on Naphthyl Alanine Derivatives

Enantioselective Synthesis Approaches for this compound and Related Diastereomers

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For this compound, various enantioselective strategies have been developed to ensure the desired L-configuration.

Catalytic Asymmetric Hydrogenation Protocols

Catalytic asymmetric hydrogenation is a powerful technique for establishing stereocenters. While direct examples for this compound are not prevalent in the reviewed literature, the principles are well-established for structurally similar α-amino acids. For instance, the asymmetric hydrogenation of N-aryl imino esters using nickel-based catalysts with chiral phosphine (B1218219) ligands like (R,R)-BenzP* has demonstrated high efficiency and enantioselectivity (up to 98% ee) for the synthesis of various chiral α-aryl glycines. acs.org This methodology involves the reduction of a C=N double bond, where the chiral catalyst guides the hydrogen addition to one face of the substrate, thereby creating the desired stereoisomer. d-nb.infoethz.ch The reaction conditions, including the choice of solvent and catalyst, are critical for achieving high conversion and enantiomeric excess. d-nb.info

The synthesis of certain phenylalanine analogues has been achieved with high enantioselectivity through the asymmetric hydrogenation of acetamidoacrylate derivatives, confirming the L-configuration by X-ray analysis. researchgate.net This general approach could be adapted for the synthesis of this compound, likely starting from a suitable α,β-unsaturated precursor.

Enzymatic Deracemization and Stereoinversion Processes for Enantiomeric Purity

Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for the synthesis of enantiomerically pure amino acids. Deracemization, the conversion of a racemic mixture into a single enantiomer, is a key strategy. researchgate.net For the related compound D,L-3-(2-naphthyl)-alanine, deracemization processes have been successfully employed to obtain the pure L-enantiomer with good yields and excellent enantiomeric excess. nih.govspringernature.com

One common strategy is stereoinversion, which can be achieved using a multi-enzymatic redox system. nih.govspringernature.com Another approach is dynamic kinetic resolution, which combines an hydrolytic enzyme with a base-catalyzed racemization of the substrate. nih.govspringernature.com L-amino acid oxidases (LAAOs) can also be used to convert racemic amino acids into the D-isomers, which can then be isolated. researchgate.net The stability and substrate tolerance of the enzyme are crucial factors in these processes. researchgate.net For example, L-amino acid deaminase (LAAD) from Proteus mirabilis has shown high activity towards aromatic substrates, including L-1-naphthylalanine. researchgate.net

| Strategy | Enzyme System | Substrate | Key Feature | Outcome |

|---|---|---|---|---|

| Stereoinversion | Multi-enzymatic redox system | D,L-3-(2-naphthyl)-alanine | Converts one enantiomer to the other. nih.govspringernature.com | High yield and enantiomeric excess of L-3-(2-naphthyl)alanine. nih.govspringernature.com |

| Dynamic Kinetic Resolution | Hydrolytic enzyme + base-catalyzed racemization | D,L-3-(2-naphthyl)-alanine | Combines resolution with in-situ racemization. nih.govspringernature.com | High yield and enantiomeric excess of L-3-(2-naphthyl)alanine. nih.govspringernature.com |

| Enantioselective Oxidation | L-amino acid deaminase (LAAD) | Racemic amino acids including L-1-naphthylalanine | Enzyme exhibits high substrate tolerance. researchgate.net | Potential for producing D-isomers from racemates. researchgate.net |

Multi-Enzyme Catalyzed Redox Systems in Complex Amino Acid Synthesis

Multi-enzyme catalyzed redox systems are particularly effective for the deracemization of unnatural amino acids. nih.govspringernature.com These systems typically involve a cascade of enzymatic reactions that can convert a racemic starting material into a single, optically pure enantiomer. For the synthesis of L-3-(2-naphthyl)alanine from its racemate, a multi-enzymatic redox system has been successfully applied. nih.govspringernature.com

These systems often integrate oxidoreductases, such as NAD(P)H-dependent dehydrogenases, which are crucial for the redox steps. rsc.org The efficiency of such cascades can be enhanced by optimizing the stoichiometry of the biocatalysts and by co-immobilization of the enzymes to facilitate substrate channeling. acs.org The regeneration of cofactors, like NADH, is a critical component of these systems, often achieved by coupling the main reaction with a secondary enzymatic reaction, for instance, using formate (B1220265) dehydrogenase. dntb.gov.ua The integration of these enzymatic steps allows for the thermodynamically controlled conversion of the undesired enantiomer into the desired one, leading to theoretical yields approaching 100%. rsc.orgacs.org

Organozinc-Copper Mediated Stereoselective Reactions

Organometallic chemistry provides powerful tools for the stereoselective formation of carbon-carbon bonds. A notable example is the use of organozinc-copper mediated reactions for the synthesis of dipeptide isosteres containing 3-(2-naphthyl)alanine. acs.orgresearchgate.netnih.govnii.ac.jp This methodology has been applied to the stereoselective synthesis of L-Arg-L/D-3-(2-naphthyl)alanine diastereomers. acs.orgnih.gov

The key step involves an anti-SN2' reaction of an organozinc-copper reagent with a γ,δ-cis-γ,δ-epimino (E)-α,β-enoate substrate. acs.orgnih.govnii.ac.jp This approach allows for the introduction of the naphthyl side chain with high stereocontrol. The modularity of this method, often combined with other reactions like stereoselective aziridinyl ring-opening, provides a versatile pathway to complex peptide mimetics. acs.orgnih.gov While this specific example uses the 2-naphthyl isomer, the underlying principles of the organozinc-copper mediated reaction are applicable to the synthesis of the 1-naphthyl analogue.

Application of Chiral Auxiliaries in Asymmetric Synthesis Processes

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. researchgate.net

In the context of amino acid synthesis, chiral auxiliaries derived from natural sources like camphor (B46023) or amino acids themselves are frequently used. researchgate.netresearchgate.net For example, the alkylation of enolates derived from esters or amides bearing a chiral auxiliary can proceed with high diastereoselectivity. researchgate.netunl.edu The choice of the auxiliary is crucial as it must effectively shield one face of the reactive intermediate, forcing the incoming group to attack from the opposite face. unl.edu For instance, the (-)-8-(β-naphthyl)menthyl auxiliary has been used in the diastereoselective alkylation of a chiral vinylglycine-derived dianion dienolate. unl.edu While a direct application to this compound is not explicitly detailed, this general methodology is highly relevant. The synthesis would likely involve the attachment of a suitable chiral auxiliary to a glycine (B1666218) or alanine (B10760859) precursor, followed by the diastereoselective introduction of the 1-naphthylmethyl group and subsequent removal of the auxiliary. researchgate.netresearchgate.net

Precursor Development and Advanced Derivatization Strategies for this compound

The efficient synthesis of this compound also relies on the availability of suitable precursors and advanced methods for its modification and analysis.

The development of precursors for this compound can involve several synthetic routes. One common approach is the use of the Suzuki-Miyaura coupling reaction, which can introduce the naphthalene (B1677914) ring onto an alanine scaffold using boron reagents and a palladium catalyst. smolecule.com Amidation reactions, where a naphthalene derivative is reacted with L-alanine, provide another synthetic route. smolecule.com The synthesis of biheterocyclic α-amino acid precursors has also been explored, for instance, through copper(I)-catalyzed azide-alkyne cycloaddition reactions, which could potentially be adapted for the synthesis of complex alanine derivatives. researchgate.net

This compound Incorporation into Peptide Sequences for Modulated Bioactivity

The introduction of this compound into peptide chains is a key strategy for overcoming the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability.

The incorporation of chemically modified, non-natural amino acids is a proven method for improving the pharmacokinetic profile of peptide-based drugs. nih.gov The naphthalene moiety of this compound significantly increases the lipophilicity of a peptide sequence. chemimpex.com This enhanced lipophilicity can improve the peptide's ability to cross biological membranes, potentially leading to better absorption and bioavailability. chemimpex.com

This compound is frequently used as a mimic of natural aromatic amino acids, particularly phenylalanine and tryptophan. nih.gov While it shares the aromatic character, its larger naphthalene ring system offers distinct properties in terms of size and hydrophobicity. nih.gov This allows for the fine-tuning of molecular interactions between a peptide and its biological target. chemimpex.com

Substituting a natural aromatic residue with this compound can alter the peptide's binding affinity and specificity. chemimpex.comnih.gov The larger surface area of the naphthyl group can lead to more extensive hydrophobic and π-stacking interactions within a receptor's binding pocket, potentially increasing the potency of the peptide drug. nih.gov This ability to mimic and functionally enhance the roles of natural amino acids makes it an invaluable tool in the rational design of novel peptide-based pharmaceuticals. chemimpex.com

Rational Design and Synthesis of this compound-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified, non-peptidic backbones. The inclusion of this compound in these constructs is a common strategy to develop potent and specific inhibitors and receptor antagonists.

The unique structural features of this compound are leveraged in the synthesis of peptidomimetic inhibitors for a variety of biological targets. For instance, the related isomer, 3-(2-naphthyl)-L-alanine, has been a key component in the development of inhibitors for the coronavirus 3C-like protease and for tumor necrosis factor-α converting enzyme (TACE). nih.govtandfonline.com In these designs, the naphthyl group often serves to interact with hydrophobic pockets in the target enzyme's active site, contributing to the inhibitor's binding affinity. tandfonline.com Similarly, dipeptidomimetics incorporating β-amino acids have been developed as selective inhibitors of the immunoproteasome, a target for autoimmune and inflammatory diseases. nih.gov The rational incorporation of bulky side chains like that of naphthylalanine is a critical aspect of achieving both potency and selectivity in these inhibitors. nih.gov

This compound and its isomer are prominent features in the design of antagonists for several clinically relevant receptors.

CXCR4: The CXC chemokine receptor 4 (CXCR4) is a target for therapies in cancer and HIV. uib.nothno.org The cyclic pentapeptide antagonist CVX15 notably contains a 3-(1-naphthyl)alanine (1-Nal) residue. uit.no Many other potent CXCR4 antagonists, such as FC131 and T140, incorporate the isomeric 3-(2-naphthyl)alanine (2-Nal), where the naphthyl group is a crucial element for receptor recognition and binding. uib.nomdpi.comnih.gov

PSMA: Prostate-Specific Membrane Antigen (PSMA) is a major target for the imaging and therapy of prostate cancer. uni-heidelberg.demdpi.com Highly effective PSMA inhibitors, such as PSMA-617, utilize a linker structure that includes 2-naphthyl-L-alanine. uni-heidelberg.desnmjournals.org This component is designed to interact with a hydrophobic accessory pocket on the PSMA protein, which is beneficial for high-affinity binding and efficient internalization into tumor cells. mdpi.comsnmjournals.org

αvβ3 Integrin: This integrin receptor is involved in angiogenesis and tumor metastasis, making it a target for anti-cancer therapies. nih.govgoogle.com A potent and selective cyclic octapeptide antagonist of αvβ3 integrin, named LXW64, was developed containing the D-isomer, 3-(1-naphthyl)-D-alanine. nih.gov The inclusion of this non-proteinogenic amino acid is a key factor in the peptide's high binding affinity to the integrin. nih.gov

Table 1: Examples of Receptor Antagonists Featuring Naphthylalanine Residues

| Target Receptor | Antagonist Example/Class | Specific Naphthylalanine Isomer | Role of Naphthylalanine |

|---|---|---|---|

| CXCR4 | CVX15 | 3-(1-naphthyl)-L-alanine | Key component of the conserved peptide motif for receptor binding. uit.no |

| CXCR4 | FC131, T140 | 3-(2-naphthyl)-L-alanine | Forms a recognition motif essential for high antagonistic potency. uib.nomdpi.com |

| PSMA | PSMA-617 | 2-naphthyl-L-alanine | Interacts with a hydrophobic accessory pocket, enhancing binding affinity and internalization. uni-heidelberg.demdpi.com |

| αvβ3 Integrin | LXW64 | 3-(1-naphthyl)-D-alanine | Contributes to high binding affinity and specificity for the receptor. nih.gov |

Genetic Code Expansion (GCE) and Site-Specific Protein Engineering with this compound

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. researchgate.netacs.org This is achieved by creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a unique codon (often a stop codon like UAG) and inserts the desired ncAA during protein translation. researchgate.netwikipedia.org

This compound has been successfully incorporated into proteins using this methodology. nih.govnih.gov Researchers have engineered variants of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species that can specifically recognize 3-(1-naphthyl)-L-alanine (1-NaA) and charge it onto its cognate tRNA. nih.govnih.gov This engineered system functions orthogonally in host organisms like E. coli, yeast, and even mammalian cells, meaning it does not interfere with the cell's natural protein synthesis machinery. nih.govnih.gov

The ability to place this compound at any desired position in a protein sequence opens up new possibilities for protein engineering. researchgate.net The bulky, hydrophobic naphthyl side chain can be used as a probe to study protein structure and dynamics, investigate protein-protein interactions, or engineer enzymes with altered substrate specificity or enhanced stability. chemimpex.commdpi.com For example, incorporating a bulky amino acid like naphthylalanine into the hydrophobic core of an enzyme can provide insights into how structural perturbations affect catalytic function. mdpi.com This technology transforms this compound from a component of synthetic peptides into a tool for the fundamental redesign of proteins themselves.

Table 2: Genetic Code Expansion Systems for this compound

| Aminoacyl-tRNA Synthetase (aaRS) System | Host Organism(s) | Key Findings |

|---|---|---|

| Engineered Pyrrolysyl-tRNA Synthetase (PylRS) | E. coli | A specific mutant (N346S/C348M/V401G) of M. barkeri PylRS was shown to be active with 3-(1-naphthyl)-l-alanine. nih.gov |

| Methanosarcina mazei PylRS (MmPylRS) | E. coli, Yeast, Mammalian Cells | The MmPylRS system has been used for the successful incorporation of 3-(1-naphthyl)-l-alanine. nih.gov |

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 3-(1-naphthyl)-L-alanine | 1-NaA, 1-Nal |

| 3-(2-naphthyl)-L-alanine | 2-Nal |

| 3-(1-naphthyl)-D-alanine | D-Nal1 |

| Phenylalanine | Phe |

| Tryptophan | Trp |

| CVX15 | - |

| FC131 | - |

| T140 | - |

| PSMA-617 | - |

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Systems for Non-Canonical Amino Acid Incorporation

The cornerstone of genetic code expansion is the development of an orthogonal aaRS/tRNA pair. nih.govasm.org This pair must meet two critical criteria: the engineered synthetase should not charge any of the cell's endogenous tRNAs, and the engineered tRNA should not be recognized by any endogenous synthetases. nih.gov Furthermore, the engineered aaRS must be evolved to specifically recognize and attach the desired non-canonical amino acid, such as this compound, to its cognate orthogonal tRNA. nih.gov

Researchers typically repurpose aaRS/tRNA pairs from organisms belonging to a different domain of life to ensure orthogonality. nih.gov For instance, the tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair from the archaeon Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species are widely used because they are naturally orthogonal in bacteria and eukaryotes. acs.orgnih.gov

The process of engineering these systems involves creating large libraries of synthetase mutants, often by randomizing the amino acids in the active site. nih.gov These libraries are then subjected to selection pressures to identify variants that can charge the orthogonal tRNA with the target ncAA. researchgate.net For example, a variant of the Saccharomyces cerevisiae tryptophanyl-tRNA synthetase (ScTrpRS) was selected for its specificity toward 3-(1-naphthyl)-L-alanine. nih.gov Similarly, the Methanosarcina mazei PylRS (MmPylRS), known for its substrate tolerance, has been engineered through mutagenesis of key active site residues like N346 and C348 to recognize and incorporate various aromatic analogs, including 3-(1-naphthyl)-L-alanine. asm.orgmdpi.com The engineered tRNA's anticodon is also mutated, typically to the amber stop codon (UAG), allowing the ncAA to be inserted at positions specified by a TAG codon in the gene of interest. asm.org

| System Component | Description | Key Engineering Aspects | Relevant ncAA |

| Orthogonal aaRS | An enzyme that specifically attaches a non-canonical amino acid to its cognate tRNA. | Active site mutagenesis (e.g., at positions N346, C348 in PylRS) to alter substrate specificity. asm.orgmdpi.com | This compound nih.govmdpi.com |

| Orthogonal tRNA | A tRNA that is not recognized by endogenous synthetases but is recognized by the orthogonal aaRS. | Anticodon mutation (e.g., to CUA to recognize the UAG stop codon). asm.org | N/A |

| Selection/Screening | Methods to identify active and specific aaRS variants from large mutant libraries. | Often involves reporter genes (e.g., antibiotic resistance) that are activated upon successful ncAA incorporation. researchgate.net | N/A |

Functional Studies of Membrane Proteins Through this compound Incorporation

Membrane proteins, such as ion channels and receptors, are notoriously difficult to study due to their complex structures and hydrophobic nature. nih.govacs.org Genetic code expansion provides a powerful method to probe their structure and function with minimal perturbation. nih.gov The site-specific incorporation of ncAAs with unique properties—like the bulky, hydrophobic naphthyl group of this compound—can serve as a valuable probe. nih.govnih.gov

By replacing a native amino acid with this compound at a specific site, researchers can investigate:

Protein-Lipid Interactions: The large, hydrophobic side chain can be used to probe how different parts of a membrane protein interact with the lipid bilayer.

Conformational Changes: The naphthyl group can act as a spectroscopic or steric probe to monitor changes in protein conformation during gating (in ion channels) or signal transduction (in receptors). nih.gov

Binding Pockets: Introducing a bulky residue can help delineate the size and shape of ligand or substrate binding pockets.

This technique has been applied to study various ion channels and neurotransmitter receptors, providing novel insights into the functional roles of conserved amino acid residues and the mechanisms of protein gating. nih.gov

Development of Engineered Proteins with Tailored Specificity and Potency

The incorporation of this compound can be used to engineer proteins with novel or enhanced properties. chemimpex.com The unique structural and chemical characteristics of its naphthyl side chain can be leveraged to rationally design proteins with tailored functions. chemimpex.com For example, its incorporation into peptides can enhance their stability and bioactivity. chemimpex.com In larger proteins, the bulky and hydrophobic nature of the naphthyl group can be used to:

Improve Binding Affinity: By introducing the naphthyl group into a binding interface, it can create new hydrophobic interactions, potentially increasing the affinity and specificity for a target molecule.

Create Novel Catalytic Sites: While less common, the unique electronic properties of the naphthalene ring could potentially be harnessed to participate in or modulate enzymatic catalysis.

This approach allows for the creation of proteins and peptides with properties that extend beyond what is possible with the 20 canonical amino acids, opening avenues for developing new therapeutics and research tools. chemimpex.comchemimpex.com

Enzyme Engineering and Functional Modulation through this compound Substitutions

Enzyme engineering aims to improve the activity, stability, and specificity of natural enzymes for applications in biocatalysis and therapeutics. frontiersin.orgduke.edu Substituting canonical amino acids with ncAAs like this compound provides a powerful strategy to modulate enzyme function. nih.gov The introduction of this bulky, aromatic residue can dramatically alter the local environment within an enzyme, leading to significant changes in its functional properties. mdpi.com

Investigation of Non-Natural Amino Acid Effects on Enzyme Core Region Structure and Function

The hydrophobic core is critical for maintaining the folded, functional structure of an enzyme. mdpi.com The integrity of this core depends on precise steric packing and van der Waals interactions. mdpi.com Introducing a mutation in this region, especially a bulky ncAA like 3-(naphthyl)-alanine, can significantly perturb the enzyme's structure and, consequently, its function. mdpi.comacs.org

A study on murine dihydrofolate reductase (mDHFR) systematically investigated these effects by incorporating the closely related ncAA, 3-(2-naphthyl)-alanine (2Nal), at six different positions within its hydrophobic core. mdpi.comacs.org

Key Findings from the mDHFR Study:

Structural Perturbation: The incorporation of the bulky 2Nal side chain was hypothesized to cause local structural strain or create cavities within the core. mdpi.com

Correlation with Catalytic Efficiency: A strong correlation was observed between the degree of structural perturbation and the loss of enzyme function. Variants with a greater change in van der Waals volume upon 2Nal incorporation showed a greater reduction in catalytic efficiency (kcat/KM). mdpi.comacs.org

Predictive Power of Computational Models: The steric incompatibility, as calculated by the protein design software RosettaDesign, also correlated well with the observed changes in catalytic efficiency, suggesting that the functional impact of such mutations can be predicted. acs.org

| mDHFR Mutation Site | Change in van der Waals Volume (ų) | Impact on Catalytic Efficiency (kcat/KM) | Steric Incompatibility (Rosetta Score) |

| L22 | High | Significant Reduction | High |

| W24 | Moderate | Moderate Reduction | Moderate |

| F31 | Low | Minor Reduction | Low |

| F34 | High | Significant Reduction | High |

| L54 | High | Significant Reduction | High |

| I60 | Moderate | Moderate Reduction | Moderate |

| (Data is illustrative based on the qualitative findings reported in the source literature. mdpi.comacs.org) |

This research demonstrates that substitutions within the enzyme core are highly sensitive to steric effects, and that the incorporation of bulky ncAAs can be used as a precise tool to probe the relationship between structural integrity and enzyme function. mdpi.com

Alteration of Enzyme Substrate Specificity and Catalytic Properties

Substituting amino acids in or near an enzyme's active site with this compound can profoundly alter its substrate specificity and catalytic activity. mdpi.com The large, rigid naphthyl group can reshape the binding pocket, creating new interactions or introducing steric hindrance that favors or disfavors certain substrates. frontiersin.org

For example, replacing a phenylalanine residue with 3-(2-naphthyl)-alanine in murine dihydrofolate reductase (mDHFR) was shown to alter the enzyme's specificity. mdpi.com This single substitution changed the enzyme's affinity for its natural substrate versus other molecules, demonstrating that ncAA incorporation can retune an enzyme's preference. mdpi.com

This strategy has been applied to various enzymes:

Altering Substrate Binding: In alanine dehydrogenase from Mycobacterium tuberculosis, a single mutation (F94S) identified through molecular modeling was sufficient to completely change its substrate specificity, enabling it to act on a range of larger amino acids instead of its preferred L-alanine. nih.gov While not involving a ncAA, this illustrates the principle of altering specificity by modifying the active site pocket.

Improving Activity: In transaminases, replacing a native phenylalanine with p-benzoylphenylalanine (another bulky ncAA) in the active site led to a significant improvement in activity towards specific amine substrates. nih.gov

Creating Space for New Substrates: In some enzymes, replacing a large natural residue (like phenylalanine or tryptophan) with a smaller one (like alanine) can create space to accommodate bulkier substrates. frontiersin.orgwhiterose.ac.uk Conversely, introducing a bulky group like naphthylalanine can narrow a substrate channel, potentially increasing specificity for smaller substrates. frontiersin.org

The use of this compound and similar ncAAs offers a sophisticated method for the rational redesign of enzyme properties, enabling the development of biocatalysts with customized substrate specificities for applications in chemical synthesis and biotechnology. nih.govmdpi.com

Molecular Recognition and Ligand Receptor Interaction Studies

Structure-Activity Relationship (SAR) Investigations of Z-3-(1-naphthyl)-L-alanine Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a peptide containing naphthylalanine, relates to its biological activity. These investigations systematically alter the molecule's structure—by modifying side chains, stereochemistry, or backbone—to map the chemical features essential for receptor interaction.

Influence of the Naphthyl Moiety on Molecular Lipophilicity and Binding Affinity

The substitution of natural aromatic amino acids like phenylalanine with this compound introduces a significant change in the physicochemical properties of a peptide. The naphthalene (B1677914) moiety, with its extended aromatic system, markedly enhances the molecule's lipophilicity, or hydrophobicity. smolecule.comchemimpex.com This increased lipophilicity is a critical factor in molecular recognition, as it promotes hydrophobic interactions with complementary nonpolar pockets within a receptor's binding site. smolecule.com

This enhancement in hydrophobic character can lead to several advantageous outcomes:

Increased Binding Affinity: The larger surface area of the naphthyl group compared to a phenyl ring allows for more extensive van der Waals and π-π stacking interactions with aromatic residues in the receptor, often resulting in a stronger binding affinity. smolecule.comresearchgate.net

Improved Pharmacokinetics: Enhanced lipophilicity can influence a drug's absorption, distribution, and ability to cross biological membranes, potentially leading to improved bioavailability. chemimpex.com

Receptor Selectivity: The specific shape and size of the naphthyl group can act as a "molecular recognition element," fitting precisely into the binding pocket of one receptor subtype over another, thereby enhancing selectivity. smolecule.com

The table below illustrates the comparative properties of Phenylalanine versus 1-Naphthylalanine, highlighting the increase in lipophilicity.

Positional and Stereochemical Effects on Biological Activity and Receptor Engagement

The precise positioning of the naphthyl group (1-naphthyl vs. 2-naphthyl) and the stereochemistry of the alanine (B10760859) backbone (L- vs. D-configuration) are critical determinants of a ligand's biological activity. smolecule.comnih.gov These subtle structural changes can dramatically alter how a peptide fits into its receptor, sometimes converting an agonist into an antagonist. nih.gov

Positional Isomerism: The attachment point on the naphthalene ring (position 1 vs. 2) alters the angle and presentation of the aromatic side chain. In the context of the CXCR4 antagonist FC131, analogues containing 3-(2-naphthyl)alanine (2-Nal) have been extensively studied for their potent anti-HIV activity. acs.orgacs.org This suggests that the specific geometry of the 2-substituted ring is optimal for fitting into the CXCR4 binding pocket.

Stereochemistry: The use of non-natural D-amino acids is a common strategy in drug design to enhance metabolic stability and explore different binding conformations. smolecule.com Studies on melanocortin receptors have shown that incorporating 3-(2-naphthyl)-D-alanine (D-Nal(2')) at position 7 of peptide ligands consistently results in antagonism of the MC3 and MC4 receptors. acs.org Similarly, for opioid receptor ligands, changing the stereochemistry of a C-terminal residue adjacent to a naphthylalanine-containing peptide can switch the molecule from an agonist to an antagonist. nih.gov This highlights that the spatial arrangement of the side chain relative to the peptide backbone is fundamental for eliciting a specific biological response. smolecule.comnih.gov

The following table summarizes key findings on how positional and stereochemical changes in naphthylalanine-containing peptides affect receptor activity.

Role of Charge and Lipophilic Interactions in Receptor Binding Mechanisms

The binding of a naphthylalanine-containing peptide to its receptor is a multifaceted process governed by a combination of forces. While the naphthyl group provides a strong lipophilic anchor, charged interactions are often equally important for affinity and specificity.

Receptor binding pockets are not homogenous; they are complex surfaces with distinct regions of hydrophobicity and charge. For a ligand to bind effectively, it must present a complementary pattern of these properties. The large, nonpolar naphthyl side chain is well-suited to occupy hydrophobic pockets in a receptor, displacing water molecules and establishing favorable interactions. smolecule.com This is a primary driving force for binding.

However, these lipophilic interactions are often supported by electrostatic or charge-charge interactions from other parts of the peptide. For instance, studies on the CXCR4 receptor show that its binding pocket contains several negatively charged amino acid residues (e.g., Asp171, Asp262, Glu288). nih.gov Potent CXCR4 antagonists, such as T140 and FC131, feature not only a lipophilic naphthylalanine residue but also positively charged arginine residues. This combination allows the ligand to engage the receptor through a dual mechanism: the naphthyl group docks into a hydrophobic sub-pocket, while the arginine side chains form strong ionic bonds with the negatively charged receptor residues. This synergy of lipophilic and charged interactions is critical for high-affinity binding. nih.gov

Characterization of Receptor Binding and Target Specificity

This compound and its analogues are instrumental in designing ligands that target specific receptors, particularly within the G-protein coupled receptor (GPCR) and integrin families.

Studies on G-Protein Coupled Receptors (GPCRs), including Melanocortin Receptors and CXCR4

G-protein coupled receptors are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.govnih.govnih.gov

Melanocortin Receptors (MCRs): This subfamily of GPCRs (MC1R-MC5R) is involved in functions ranging from pigmentation to energy homeostasis. nih.govnih.gov The incorporation of naphthylalanine into peptide ligands has been a key strategy for developing potent and selective MCR modulators. A landmark finding in MCR pharmacology was the discovery that substituting the phenylalanine at position 7 of the core melanocortin sequence with 3-(2-naphthyl)-D-alanine (D-Nal(2')) creates potent antagonists for the MC3 and MC4 receptors. acs.org This "antagonist switch" has been crucial in developing research tools like SHU-9119, which helped elucidate the role of MC4R in obesity. acs.org

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a critical role in immune cell trafficking, and its dysregulation is implicated in HIV infection and cancer metastasis. nih.govnih.gov Peptides containing 3-(2-naphthyl)alanine are among the most potent and well-studied CXCR4 antagonists. acs.org In ligands like FC131, the L-2-Nal residue is considered an indispensable part of the pharmacophore, fitting into a key hydrophobic pocket of the receptor. smolecule.com Alanine scanning studies, where the Nal residue is replaced by a simple alanine, result in a dramatic loss of binding affinity, confirming the critical role of the bulky naphthyl side chain in receptor recognition. smolecule.com

Integrin Receptor Interactions, specifically αvβ3 Integrin

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. nih.gov The αvβ3 integrin, in particular, is a well-established target in cancer research because it is overexpressed on tumor cells and angiogenic blood vessels, playing a role in tumor growth and metastasis. nih.govnih.gov

The primary recognition motif for αvβ3 integrin is the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins like vitronectin. nih.gov Research has focused on developing RGD-mimetic peptides that can act as antagonists, blocking the natural ligand interactions.

While much of the research on naphthylalanine has centered on GPCRs, its utility has been extended to the design of potent integrin ligands. The bulky, hydrophobic nature of the naphthyl group can be used to probe and occupy hydrophobic regions adjacent to the core RGD binding site on the integrin surface. For example, optimization of a cyclic RGD peptide ligand led to the development of LXW64 (sequence: cGRGDd-nal1-c), which incorporates D-1-naphthylalanine (d-nal1). This analogue exhibited a 6.6-fold more potent binding affinity for αvβ3-expressing cells compared to its predecessor, demonstrating that the inclusion of a naphthylalanine residue can significantly enhance affinity and improve tumor-targeting capabilities. researchgate.net

Table of Mentioned Compounds

Prostate-Specific Membrane Antigen (PSMA) Ligand Development and Binding

The development of ligands for the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein overexpressed in prostate cancer cells, is a critical area of research for both diagnostic imaging and targeted therapy. The incorporation of aromatic moieties, such as the naphthyl group found in this compound, has been a key strategy in the design of potent PSMA inhibitors.

For instance, the design of the radiopharmaceutical [¹⁸F]PSMA-1007 is based on the chemical structure of PSMA-617 and shares the naphthalene-based linker region. dundee.ac.uk This component is considered to co-target the hydrophobic accessory S1 pocket, contributing to the ligand's high binding and internalization properties. dundee.ac.uk Similarly, in the development of a Zirconium-89 labeled PSMA inhibitor, [⁸⁹Zr]Zr-PSMA-DFO, naphthylalanine was functionalized as part of the linker, highlighting the versatility and importance of this structural motif in designing PSMA-targeted agents for PET imaging.

Furthermore, studies on other PSMA inhibitors have underscored the importance of aromatic amino acids in the linker region to promote internalization via lipophilic interactions with the S1 aromatic region. frontiersin.org The placement of a 2-naphthyl-L-alanine aromatic system within this lipophilic site is believed to not only improve binding but also potentially increase the stability of the molecule by shielding it from oxidative species. frontiersin.org

Table 1: Role of Naphthylalanine in PSMA Ligand Design

| PSMA Ligand Component | Function | Relevant Compound Examples |

|---|---|---|

| Pharmacophore | Binds to the enzymatic active site of PSMA. | Glu-urea-Lys |

| Linker Region | Connects the pharmacophore to a chelator or imaging agent; influences pharmacokinetics and binding affinity. | Contains 2-naphthyl-L-alanine or similar aromatic structures. |

| Naphthyl Group | Interacts with the hydrophobic accessory S1 pocket of PSMA, enhancing binding affinity and promoting internalization. | PSMA-617, [¹⁸F]PSMA-1007, [⁸⁹Zr]Zr-PSMA-DFO |

| Chelator/Imaging Agent | Sequesters a radionuclide for imaging (e.g., PET) or therapeutic applications. | DOTA, HBED-CC, DFO |

Design of this compound-Based Phosphotyrosine Mimetics for SH2 Domain Recognition

Information on the design and application of this compound as a phosphotyrosine mimetic for SH2 domain recognition is not available in the reviewed scientific literature.

Probing Carbohydrate-Protein Interactions Using this compound Derivatives

Derivatives of naphthylalanine have been successfully employed as versatile probes for investigating carbohydrate-protein interactions, which are fundamental to a wide array of biological processes. The unique properties of the naphthyl group, including its strong UV absorption and fluorescence, make it an excellent reporter group for binding events.

One notable application is the use of biotinyl-L-3-(2-naphthyl)-alanine hydrazide (BNAH) in the creation of probes to study the binding of N-glycans to lectins, which are carbohydrate-binding proteins. nih.gov In this approach, oligosaccharides are derivatized with BNAH, which introduces a biotin (B1667282) tag for immobilization on streptavidin-coated surfaces and a naphthyl group for detection. nih.govchemimpex.com

A key advantage of using BNAH is that the derivatization occurs at the reducing end of the sugar without reducing the terminal monosaccharide ring. nih.gov This is crucial for studies involving lectins that specifically recognize the non-reduced core of N-glycans. nih.gov

Comparative studies have shown the efficacy of BNAH-derivatized N-glycans in binding to various plant lectins. For example, the reactivity of immobilized BNAH-N-glycans with lectins that recognize the outer arms or the trimannosyl core of the oligosaccharide is comparable to other derivatization methods. nih.govchemimpex.com However, for lectins that require a non-reduced core for binding, BNAH derivatives are superior to those produced by reductive amination. nih.gov

Furthermore, in studies with Pisum sativum agglutinin (PSA), a lectin that requires the fucosyl-N-glycan-asparaginyl core for high-affinity binding, the immobilized BNAH derivative, which is an alanine hydrazide beta-glycoside, can effectively substitute for the natural beta-glycosylasparaginyl core. nih.gov This makes BNAH a preferred derivatization reagent for solid-phase carbohydrate-binding experiments with immobilized N-glycans. nih.gov

Table 2: Comparison of N-Glycan Derivatization Reagents for Lectin Binding Studies

| Derivatization Reagent | Key Feature | Advantage in Lectin Binding |

|---|---|---|

| Biotinyl-L-3-(2-naphthyl)-alanine hydrazide (BNAH) | Contains a fluorescent naphthyl group and preserves the non-reduced sugar core. | Allows for detection and is effective for lectins recognizing the non-reduced core and can mimic natural core structures. nih.gov |

| 2-Amino-6-amidobiotinyl-pyridine (BAP) | Derivatization occurs via reductive amination. | Comparable reactivity for lectins recognizing outer arms or the trimannosyl core. nih.govchemimpex.com |

| 6-(Biotinyl)-aminocaproyl-hydrazide (BACH) | Has a longer spacer arm and preserves the non-reduced sugar core. | Effective for lectins recognizing the non-reduced core, but less effective than BNAH in mimicking the natural asparaginyl core for PSA. nih.gov |

Enzymology and Biochemical Pathway Elucidation

Investigations into Enzyme Activity and Inhibition Mechanismschemimpex.comresearchgate.net

Z-3-(1-naphthyl)-L-alanine and its derivatives are valuable tools in biochemical research for studying protein interactions and enzyme activities. chemimpex.com Their structural similarity to natural amino acids allows them to interact with enzymes, potentially leading to inhibition. chemimpex.com The ability of these compounds to influence molecular interactions makes them candidates for studies in enzyme inhibition and receptor binding. chemimpex.com

The mechanisms by which non-proteinogenic amino acids like this compound may inhibit enzyme function can be multifaceted. For instance, research on other non-natural amino acids has shown they can act as substrates for aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to transfer RNAs during protein synthesis. researchgate.net This can lead to the inhibition of the enzyme's normal function and potentially disrupt the integrity of protein synthesis through various mechanisms. researchgate.net By serving as a building block in the synthesis of novel pharmaceuticals, this compound aids in creating compounds that target specific biological pathways. chemimpex.com

The incorporation of bulky, non-natural amino acids into an enzyme's structure can profoundly affect its catalytic properties. Studies involving the site-specific incorporation of the closely related compound 3-(2-naphthyl)-alanine into the hydrophobic core of murine dihydrofolate reductase (mDHFR) demonstrated a significant reduction in catalytic efficiency. mdpi.com This highlights how structural perturbations in an enzyme's core can impact its function.

Furthermore, this compound is instrumental in receptor binding assays designed to investigate ligand-receptor interactions. By integrating this amino acid into ligands, researchers can explore the binding affinity and specificity of various biological receptors. The modification of enzymes with naphthyl-alanine derivatives has also been shown to alter their affinity for inhibitors. For example, replacing a phenylalanine residue with 3-(2-naphthyl)-alanine in mDHFR led to a reduction in the binding affinity for the inhibitor methotrexate. mdpi.com

| mDHFR Variant | Position of Substitution | Relative Catalytic Efficiency (kcat/KM) | Change in Inhibitor Binding Affinity (Methotrexate) |

|---|---|---|---|

| Wild-Type | - | 100% | Baseline |

| Phe31 -> 2Nal | 31 | Reduced | Reduced |

The unique properties of this compound allow for the exploration of new biochemical pathways and the development of innovative research methodologies. chemimpex.com By incorporating this compound into experimental designs, researchers can gain deeper insights into molecular mechanisms and potentially identify new therapeutic targets. chemimpex.com Its utility as a building block in peptide synthesis allows for the creation of probes that can be used to investigate and elucidate complex biological pathways. chemimpex.com

Analysis of Enzyme-Substrate Dynamics and Specificitybocsci.commdpi.com

The introduction of a non-natural amino acid like this compound into a peptide or protein can confer distinctive hydrophobic and aromatic characteristics that influence interactions with biological targets. This is particularly advantageous in designing peptide-based drugs with enhanced specificity.

Studies on enzymes engineered with related compounds have provided direct evidence of altered substrate specificity. The replacement of phenylalanine with 3-(2-naphthyl)-alanine in murine dihydrofolate reductase (mDHFR) resulted in a notable shift in the enzyme's specificity, making it more active towards folate, a typically less favorable substrate. mdpi.com This demonstrates that modifying the enzyme's active site with bulky residues can alter the delicate balance of enzyme-substrate interactions that govern specificity. This alteration is likely due to changes in the active site's conformational landscape, which in turn affects how cognate and non-cognate substrates bind and are positioned for catalysis. mdpi.comnih.gov

| Enzyme Variant | Primary Substrate | Alternative Substrate | Observed Change in Specificity |

|---|---|---|---|

| Wild-Type mDHFR | Dihydrofolate | Folate | High preference for Dihydrofolate |

| mDHFR (Phe31 -> 2Nal) | Dihydrofolate | Folate | Increased relative activity towards Folate |

Role in Protein Folding and Conformational Analysis within Enzymatic Contextsbocsci.comnih.gov

This compound serves as a critical tool for protein engineering, where its incorporation into protein structures allows researchers to investigate protein folding, stability, and interactions. By substituting canonical amino acids with this naphthyl derivative, scientists can meticulously examine the resulting changes in protein function and dynamics.

The bulky and rigid nature of the naphthyl group can impose significant conformational constraints on the peptide backbone. Research on peptides containing a similar residue, (Z)-β-(1-naphthyl)-dehydroalanine, has shown that this group can induce specific secondary structures, such as a type II β-turn. nih.gov This suggests that the incorporation of this compound can be a strategy to stabilize particular conformations in engineered enzymes or peptides, providing critical insights into the relationship between structure and enzymatic function. nih.gov

Applications in Neuroscience Research for Studying Neurotransmitter Systemschemimpex.commdpi.com

In the field of neuroscience, derivatives of this compound are utilized in studies examining neurotransmitter systems. chemimpex.com This application stems from the fundamental role that amino acids play as neurotransmitters and neuromodulators in the central nervous system. mdpi.com Key signaling molecules such as γ-aminobutyric acid (GABA), the major inhibitory neurotransmitter, and glutamate (B1630785) are amino acids or their direct derivatives. mdpi.com

By using a structurally modified amino acid like 3-(1-naphthyl)-L-alanine, researchers can probe the function of receptors and transporters within these systems. chemimpex.com Its unique structure can help in understanding the role of natural amino acids in brain function and may contribute to the development of potential treatments for neurological disorders. chemimpex.com

Computational Chemistry and Molecular Modeling Studies of Z 3 1 Naphthyl L Alanine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jk-sci.com In the context of Z-3-(1-naphthyl)-L-alanine, molecular docking simulations are instrumental in predicting how this non-natural amino acid, or peptides containing it, might interact with biological targets such as enzymes or receptors.

These simulations can elucidate key ligand-protein interactions, including:

Hydrogen bonding: The carboxylic acid and amine groups of the alanine (B10760859) backbone can form hydrogen bonds with receptor-site residues.

Hydrophobic interactions: The large, aromatic naphthyl group is capable of significant hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. researchgate.net

By simulating the interaction of this compound with a target protein, researchers can generate a binding score, which estimates the binding affinity, and visualize the most probable binding poses. This information is crucial for structure-based drug design, helping to rationalize the activity of known ligands and to design new molecules with improved potency and selectivity. The enhanced lipophilicity conferred by the naphthalene (B1677914) moiety is a key feature that can be explored in these simulations to understand its influence on receptor binding. chemimpex.com

| Interaction Type | Potential Interacting Residues | Significance in Binding |

| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, His | Anchors the ligand in the binding site. |

| π-π Stacking | Phe, Tyr, Trp | Stabilizes the complex through aromatic interactions. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Pro | Contributes to binding affinity, driven by the entropic effect. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of biological systems than static docking models. jk-sci.commdpi.com For this compound, MD simulations are employed to study its conformational flexibility and the stability of its complexes with proteins.

Key applications of MD simulations for this compound include:

Conformational Analysis: The naphthyl group has rotational freedom around the Cβ-Cγ bond of the alanine side chain. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations that the molecule is likely to adopt in different environments (e.g., in solution or within a binding site). nih.gov

Ligand Binding Stability: By running MD simulations on a docked complex of a this compound-containing ligand and its target protein, researchers can assess the stability of the predicted binding pose. jk-sci.com The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation provides confidence in the docking results.

Solvent Effects: MD simulations explicitly model the effects of solvent (typically water) on the ligand and its interactions, providing a more accurate picture of the binding thermodynamics.

These simulations can reveal, for instance, how the bulky naphthyl group influences the local and global conformation of a peptide into which it is incorporated, potentially pre-organizing it for receptor binding. nih.gov

In Silico Screening Methodologies for Novel this compound Analogues

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When designing novel analogues based on the this compound scaffold, several methodologies can be employed:

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model can be developed based on the known interactions of this compound within a binding site. This model is then used as a 3D query to screen virtual libraries for molecules that match the pharmacophore, thereby identifying structurally diverse compounds with the potential for similar activity. drugbank.com

Structure-Based Virtual Screening: This involves docking large numbers of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. mdpi.com This method can be used to screen for modifications to the this compound structure, such as substitutions on the naphthyl ring or alterations to the backbone, to identify analogues with potentially improved binding.

These screening methods accelerate the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.

| Screening Method | Principle | Application for Analogues |

| Pharmacophore-Based | Matching 3D arrangement of chemical features. | Identifies diverse scaffolds that could mimic the binding mode of this compound. |

| Structure-Based | Docking and scoring of compounds in a target's active site. | Screens for modifications to the this compound structure to enhance binding affinity. |

Predictive Modeling of Structural Perturbations and Functional Consequences upon Incorporation

Incorporating a non-natural amino acid like this compound into a peptide or protein can cause significant structural and functional perturbations. Predictive modeling techniques can be used to anticipate these changes.

Computational Alanine Scanning: While traditionally an experimental method, computational alanine scanning can be used to predict the importance of a residue to a protein's stability or binding affinity. In a reverse approach, models can predict the effect of substituting a natural amino acid (like phenylalanine) with this compound. This can help identify positions within a peptide sequence where such a substitution would be most beneficial for enhancing binding. scbt.com

These predictive models allow for the rational design of peptides and proteins with novel properties. By anticipating the effects of incorporating this compound, researchers can focus on synthesizing only the most promising candidates, saving time and resources.

Advanced Applications and Future Research Directions of Z 3 1 Naphthyl L Alanine

Development of Novel Materials with Unique Properties Utilizing Z-3-(1-naphthyl)-L-alanine

The incorporation of this compound and its derivatives into new materials is an expanding area of research. chemimpex.comchemimpex.com Its stability, compatibility with various reaction conditions, and the unique characteristics conferred by the naphthalene (B1677914) group make it a valuable building block for chemists and material scientists. chemimpex.com

Integration into Conducting Polymers and Electronic Devices

This compound finds applications in the development of novel materials, including conducting polymers that could be utilized in electronic devices. chemimpex.com The introduction of the naphthyl group into a polymer backbone can influence the material's optical and electronic properties. chemimpex.com While detailed mechanisms are a subject of ongoing research, the aromatic and hydrophobic nature of the naphthyl side chain can impact polymer chain packing and intermolecular interactions, which are critical factors for charge transport in conducting polymers. The integration of such specialized amino acids is explored as a strategy to create polymers with tailored functionalities for advanced technology sectors. chemimpex.com

Applications in Advanced Coatings and Specialized Materials

In the broader field of material science, this compound serves as a building block for creating specialized materials. chemimpex.comchemimpex.com The naphthalene moiety can enhance the performance of materials by altering their surface properties and intermolecular forces. chemimpex.com These modifications are crucial in the development of advanced materials, potentially including specialized coatings where surface hydrophobicity and stability are desired. Its use in diverse synthetic pathways allows for the creation of a variety of novel materials. chemimpex.com

This compound-Derived Fluorescent Probes and Their Analytical Applications

The intrinsic fluorescence of the naphthalene group makes this compound an excellent candidate for the development of fluorescent probes. These probes are instrumental in various biochemical and analytical applications. chemimpex.com

When incorporated into peptides or other biomolecules, the compound acts as a reporter group, allowing for the visualization and tracking of these molecules in complex biological systems. This has significant utility in live-cell imaging and other fluorescence-based methodologies. Derivatives like Fmoc-3-(1-naphthyl)-L-alanine can be integrated into fluorescent probes designed for specific imaging applications in biological research, offering insights into intricate cellular processes. chemimpex.com

Table 1: Analytical Applications of this compound-Based Fluorescent Probes

| Application Area | Description | Research Focus |

|---|---|---|

| Biochemical Assays | Serves as a fluorescent label to detect and quantify proteins and peptides. | Monitoring enzyme activity, protein-protein interactions. |

| Live-Cell Imaging | Enables the visualization and tracking of labeled biomolecules within living cells. | Understanding protein localization and cellular dynamics. |

| Conformational Studies | Provides distinct spectroscopic properties to study changes in protein structure. chemimpex.com | Investigating protein folding and misfolding pathways. |

Development of Innovative Research Methodologies Enabled by this compound

The unique properties of this compound facilitate the development of new research methods, particularly in biochemistry and molecular biology. chemimpex.com By substituting naturally occurring amino acids with this naphthyl derivative, scientists can probe and scrutinize changes in protein function, stability, and dynamics.

This substitution methodology is a powerful tool for:

Studying Protein Interactions: The bulky naphthyl group can be used to probe steric and hydrophobic interactions at protein binding interfaces. chemimpex.com

Investigating Enzyme Activity: Placing the compound near an enzyme's active site can provide insights into substrate binding and catalytic mechanisms. chemimpex.com

Exploring Protein Folding: Observing how this unnatural amino acid affects a protein's structure provides critical insights into the forces that govern protein folding.

The ability to incorporate this compound into experimental designs allows researchers to gain deeper insights into molecular mechanisms, which can lead to the discovery of new therapeutic targets. chemimpex.com

Future Prospects in Rational Drug Design and Discovery Leveraging this compound

This compound is a highly promising compound for rational drug design and discovery. chemimpex.com It serves as a crucial building block in peptide synthesis, where its incorporation can enhance the therapeutic properties of peptide-based drugs. chemimpex.comchemimpex.com

The key advantages it offers in drug design include:

Enhanced Lipophilicity: The naphthalene moiety increases the hydrophobicity of peptides, which can improve their ability to cross biological membranes and enhance bioavailability. chemimpex.com

Improved Stability and Bioactivity: Incorporating this non-natural amino acid can make peptides more resistant to enzymatic degradation, thus enhancing their stability and bioactivity. chemimpex.comchemimpex.com

Receptor Binding Specificity: The unique size and aromatic nature of the naphthyl group can be used to design ligands that bind with high affinity and specificity to target receptors. This is particularly useful in receptor binding assays aimed at investigating ligand-receptor interactions.

Its ability to mimic natural amino acids while providing distinct structural and chemical properties makes it an invaluable tool for medicinal chemists aiming to design novel therapeutics with improved efficacy. chemimpex.comchemimpex.com

Table 2: Role of this compound in Drug Discovery

| Feature | Advantage in Drug Design | Therapeutic Goal |

|---|---|---|

| Naphthalene Moiety | Increases lipophilicity and aromatic character. chemimpex.com | Improved bioavailability and membrane interaction. chemimpex.com |

| Unnatural Amino Acid | Confers resistance to enzymatic degradation. chemimpex.com | Enhanced peptide stability and longer therapeutic effect. |

| Unique Side Chain | Allows for tailored interactions with biological targets. | Heightened specificity and efficacy of drugs. |

| Building Block | Used in the synthesis of peptide-based drugs and complex molecules. chemimpex.comchemimpex.com | Development of novel therapeutics for various diseases. chemimpex.comchemimpex.com |

Q & A

Q. Basic Research Focus

- LC-MS with Isotopic Standards : Use isotope-labeled internal standards (e.g., L-alanine-d3) to correct for matrix effects .

- Enzymatic Assays : L-alanine aminopeptidase test strips detect hydrolytic activity, though specificity for naphthyl-modified analogs requires validation .

- HPLC-UV/Vis : Monitor naphthyl-specific absorbance at 275 nm, adjusted for solvent interference .

How does substituting tryptophan with this compound enhance peptide agonist activity?

Advanced Research Focus

In peptide therapeutics like LHRH analogs, replacing tryptophan with this compound improves:

- Hydrophobic Interactions : The naphthyl group enhances binding to hydrophobic receptor pockets .

- Metabolic Stability : Reduced susceptibility to proteolysis compared to aromatic residues like tyrosine .

Experimental validation involves: - Circular Dichroism : To assess conformational changes.

- Radioligand Binding Assays : Quantify affinity shifts in receptor models .

What strategies optimize microbial production of this compound via metabolic engineering?

Advanced Research Focus

In Corynebacterium glutamicum:

- Gene Knockouts : Disrupt fasB to redirect metabolic flux from fatty acids to alanine synthesis .

- Heterologous Expression : Introduce Bacillus subtilis alaD (alanine dehydrogenase) and E. coli alaE (exporter) to boost yield (e.g., 69.9 g/L in 60 hours) .

- Fed-Batch Fermentation : Maintain glucose levels to prevent carbon starvation .

What are the critical handling and storage protocols for this compound?

Q. Basic Research Focus

- Storage : Store at 0–6°C in airtight containers to prevent oxidation of the naphthyl group .

- Handling : Use nitrile gloves to avoid hydrolysis of Boc-protected intermediates .

- Stability Testing : Monitor degradation via LC-MS under varying pH and temperature conditions .

How can this compound be functionalized for nanotechnology applications?

Q. Advanced Research Focus

- Surface Capping : L-alanine derivatives stabilize ZnO nanorods via Zn–O bonds, increasing carrier concentration by two orders of magnitude .

- Electrochemical Tuning : The electron-donating naphthyl group modifies charge transfer in heterojunction diodes .

- DFT-Guided Design : Predict optimal binding configurations for hybrid materials .

What metabolic pathways interact with this compound in plant studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.